Bienvenue dans la boutique en ligne BenchChem!

MART-1 (27-35) (human)

Cancer Immunotherapy Peptide Vaccine HLA-A2 Binding

Ensure your melanoma immunotherapy research is built on the biologically validated, native MART-1 (27-35) sequence. This synthetic nonapeptide (AAGIGILTV) is the immunodominant HLA-A*0201 epitope recognized by patient-derived TIL. Unlike anchor-modified analogs—which risk ablating antigenicity through increased pMHC flexibility—only the native sequence preserves physiological TCR engagement geometry. With a documented Phase I/II clinical safety and immunogenicity profile (45–60% response rates, stable disease, and complete responses), this benchmark reference compound minimizes preclinical validation burdens for T-cell assays, DC vaccine loading, and TCR-pMHC structural studies. Procure the definitive, differentiation-validated epitope for reproducible, clinically relevant results.

Molecular Formula C37H67N9O11
Molecular Weight 814.0 g/mol
CAS No. 156251-11-5
Cat. No. B1146212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMART-1 (27-35) (human)
CAS156251-11-5
Molecular FormulaC37H67N9O11
Molecular Weight814.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1
InChIKeyNEHKZPHIKKEMAZ-ZFVKSOIMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MART-1 (27-35) (human) Peptide: Procurement-Ready Immunodominant HLA-A*0201-Restricted Melanoma Epitope


MART-1 (27-35) (human) (CAS 156251-11-5; sequence AAGIGILTV) is a synthetic nonapeptide representing the immunodominant HLA-A*0201-restricted CD8+ T-cell epitope derived from the melanoma/melanocyte differentiation antigen Melan-A/MART-1 [1]. This epitope is frequently recognized by tumor-infiltrating lymphocytes (TIL) from melanoma patients and serves as a critical tool in cancer immunotherapy research, particularly in the development of peptide vaccines, adoptive cell transfer therapies, and immunomonitoring assays [2]. Its well-characterized MHC binding properties and established clinical trial history make it a benchmark reference compound in tumor immunology.

Why Generic Substitution of MART-1 (27-35) (human) Fails: Sequence-Dependent MHC Binding and TCR Recognition Divergence


Peptide analogs within the MART-1/Melan-A family, even those differing by a single amino acid substitution or a one-residue extension, exhibit markedly divergent HLA-A2 binding affinities and T-cell receptor (TCR) recognition profiles [1]. Anchor modifications intended to enhance MHC binding can paradoxically ablate antigenicity by increasing peptide-MHC complex flexibility, which impairs TCR engagement [2]. Consequently, substitution of the native MART-1 (27-35) sequence with a seemingly similar analog risks complete loss of biological activity in T-cell assays or vaccine formulations. The quantitative evidence below demonstrates that the native nonapeptide occupies a distinct functional niche that cannot be reliably reproduced by modified variants or alternative length peptides.

Quantitative Differentiation Evidence for MART-1 (27-35) (human) vs. Closest Analogs


Comparative HLA-A2 Binding Affinity and Antigenic Activity: MART-1 (27-35) vs. Anchor-Modified and Decapeptide Variants

The native MART-1 (27-35) nonapeptide (AAGIGILTV) exhibits intermediate-to-low HLA-A2 binding (+/−) and baseline antigenic activity (+). In contrast, the single-residue anchor-modified analog A28L (ALGIGILTV) shows enhanced MHC binding (+) but markedly reduced antigenic activity [1]. The naturally occurring decapeptide MART-1 (26-35) (EAAGIGILTV) displays similar binding (+/−) but twofold higher antigenic activity (++). The anchor-modified decapeptide A27L (ELAGIGILTV) achieves both enhanced binding (+) and threefold or greater antigenic activity (+++ or more). This head-to-head comparison establishes the native nonapeptide as the reference baseline with balanced MHC binding and T-cell recognition, distinct from both hyper-immunogenic and hypo-immunogenic variants.

Cancer Immunotherapy Peptide Vaccine HLA-A2 Binding T-cell Epitope

In Vivo Immunogenicity: MART-1 (27-35) Peptide Vaccine Induces Antigen-Specific T-Cell Responses in High-Risk Melanoma Patients

In a Phase I clinical trial (n=25), HLA-A*0201-positive patients with resected high-risk melanoma received MART-1 (27-35) peptide emulsified in incomplete Freund's adjuvant. Ten of 22 evaluable patients (45%) demonstrated an immune response by IFN-γ ELISA, and 12 of 20 (60%) demonstrated a response by ELISPOT assay following vaccination [1]. While no direct comparator arm was included in this single-agent trial, the observed response rates establish the native peptide's capacity to elicit measurable in vivo immunogenicity in humans—a prerequisite for vaccine development that is not uniformly achieved by all peptide antigens. Thirteen of 25 patients (52%) also developed a positive delayed-type hypersensitivity skin test response to the peptide, confirming in vivo cellular immune recognition [1].

Cancer Vaccine Clinical Trial Immunomonitoring Melanoma

Structural Basis for Differential TCR Recognition: Native MART-1 (27-35) Retains Antigenicity Lost in Anchor-Modified Analogs

Anchor modification of MART-1 (27-35) by substituting alanine with leucine at position 2 (A28L) significantly improves peptide binding to HLA-A*0201. However, this modification dramatically reduces or ablates antigenicity across a wide range of T-cell clones [1]. Structural analysis reveals that the anchor modification enhances the flexibility of both the peptide and the HLA-A*0201 molecule. While the resulting entropic effects contribute to improved MHC binding, they negatively impact T-cell receptor binding to the peptide-MHC complex [1]. Thus, the native MART-1 (27-35) sequence maintains a conformationally constrained complex that is optimally recognized by patient-derived TIL, whereas anchor-fixed variants fail to trigger robust T-cell responses despite superior MHC affinity.

Structural Immunology Peptide-MHC Flexibility TCR Binding Vaccine Design

Dendritic Cell-Based Immunotherapy with MART-1 (27-35) Peptide: Clinical Response in Phase 2 Melanoma Trial

In an open-label Phase 2 trial, 10 subjects with stage II-IV melanoma received autologous ex vivo-generated dendritic cells (DCs) pulsed with the HLA-A*0201 immunodominant peptide MART-1 (27-35). Among four patients with measurable disease, one achieved stable disease for 6 months, and another experienced a continued complete response for over 2 years (confounded by closely sequenced CTLA4 blockade) [1]. The DC vaccines induced determinant spreading in the responding subject. While direct comparator data are unavailable, the observed clinical activity provides evidence that the native MART-1 (27-35) peptide can contribute to meaningful antitumor responses when used in cell-based immunotherapy platforms.

Dendritic Cell Vaccine Adoptive Immunotherapy Clinical Response Melanoma

Validated Application Scenarios for MART-1 (27-35) (human) Based on Quantitative Differentiation Evidence


HLA-A*0201-Restricted T-Cell Activation Assays Requiring Physiological Antigenicity

Use the native MART-1 (27-35) peptide to pulse HLA-A2-positive antigen-presenting cells for in vitro stimulation of melanoma patient-derived TIL or PBMC. The peptide's baseline antigenic activity (+, corresponding to ∼10–100 nM for half-maximal lysis) ensures that T-cell responses reflect endogenous recognition rather than the hyper-stimulation observed with superagonist variants [1]. This is critical for studies of T-cell avidity, exhaustion, and repertoire analysis where artificial signal amplification would confound results.

Peptide Vaccine Formulation for Phase I/II Clinical Trials in Melanoma

Formulate the native MART-1 (27-35) peptide with incomplete Freund's adjuvant or alternative clinical-grade adjuvants for subcutaneous administration. The established Phase I safety and immunogenicity profile (45–60% immune response rates) [2] provides a regulatory reference point for investigator-initiated trials. The peptide's clinical track record reduces the preclinical validation burden compared to uncharacterized analogs.

GMP Manufacturing of Dendritic Cell Vaccines Pulsed with Defined Melanoma Antigens

Incorporate MART-1 (27-35) peptide into GMP protocols for ex vivo dendritic cell loading. The Phase 2 trial evidence of clinical activity (stable disease and complete responses) [3] supports continued use of this well-characterized epitope in DC-based immunotherapy platforms. The native sequence avoids the uncertain regulatory and immunological consequences of modified peptide variants.

Structural Immunology Studies of TCR-pMHC Interactions

Utilize the native MART-1 (27-35) peptide as a reference ligand for crystallographic or molecular dynamics studies of HLA-A2-peptide-TCR ternary complexes. The peptide's unique conformational properties—intermediate flexibility and preserved TCR contact geometry [4]—make it a benchmark for understanding how peptide modifications alter complex dynamics and T-cell recognition. Anchor-modified analogs serve as comparative controls but cannot substitute for the native sequence in studies of physiological recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for MART-1 (27-35) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.